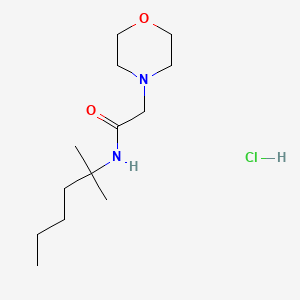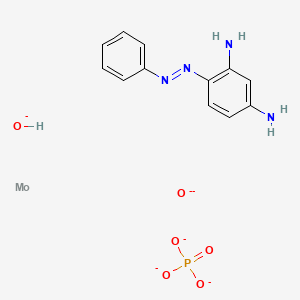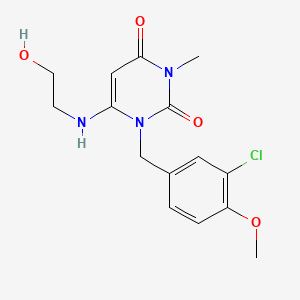
Succinic acid, 1-ethyl-2-propynyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-propynyl ester of succinic acid sodium salt is an organic compound derived from succinic acid Succinic acid, a dicarboxylic acid, is widely used in various industrial applications due to its versatility The esterification of succinic acid with 1-ethyl-2-propynyl alcohol results in the formation of this unique ester, which is then converted to its sodium salt form
Vorbereitungsmethoden
The synthesis of 1-ethyl-2-propynyl ester of succinic acid sodium salt involves several steps:
Esterification: Succinic acid is reacted with 1-ethyl-2-propynyl alcohol in the presence of a catalyst, typically sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt. This step is crucial to obtain the desired compound in its salt form.
Industrial production methods often involve continuous processes to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products.
Analyse Chemischer Reaktionen
1-Ethyl-2-propynyl ester of succinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-propynyl ester of succinic acid sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-ethyl-2-propynyl ester of succinic acid sodium salt involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release succinic acid, which then participates in metabolic pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-propynyl ester of succinic acid sodium salt can be compared with other esters of succinic acid, such as:
Diethyl succinate: A commonly used ester in organic synthesis, known for its role in the Stobbe condensation reaction.
Dimethyl succinate: Another ester with applications in the synthesis of pharmaceuticals and agrochemicals.
Succinic acid monoethyl ester: Used in the production of biodegradable plastics and as a flavoring agent in the food industry.
The uniqueness of 1-ethyl-2-propynyl ester of succinic acid sodium salt lies in its specific ester group, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
102367-22-6 |
|---|---|
Molekularformel |
C9H11NaO4 |
Molekulargewicht |
206.17 g/mol |
IUPAC-Name |
sodium;4-oxo-4-pent-1-yn-3-yloxybutanoate |
InChI |
InChI=1S/C9H12O4.Na/c1-3-7(4-2)13-9(12)6-5-8(10)11;/h1,7H,4-6H2,2H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
UCQAADSDBZFCFA-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C#C)OC(=O)CCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


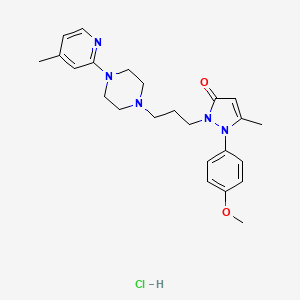
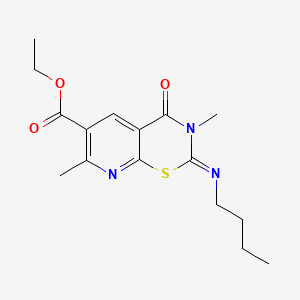
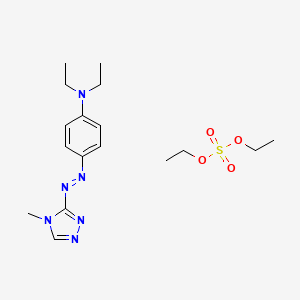



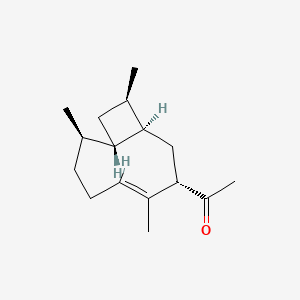



![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)
